molecular formula C13H18N2 B2649043 exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine CAS No. 2068138-12-3

exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine

Katalognummer B2649043
CAS-Nummer: 2068138-12-3
Molekulargewicht: 202.301
InChI-Schlüssel: PZBJODSAGVQRDZ-CLLJXQQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine” is a chemical compound . It is a type of 3-azabicyclo[3.1.1]heptane .


Synthesis Analysis

A general approach to 3-azabicyclo[3.1.1]heptanes, including “this compound”, involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .


Molecular Structure Analysis

In 2022, bicyclo[3.1.1]heptanes were proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . Both cores had similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .


Chemical Reactions Analysis

The core of “this compound” was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available sources .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has demonstrated methods for synthesizing and characterizing derivatives of azabicyclo compounds, highlighting their structural and stereochemical diversity. For instance, Kasyan et al. (2007) detailed the synthesis and characterization of N-(alkyl- and benzylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes, showcasing the transformation of exo-sulfonamides into epoxy derivatives and the role of stereoisomerism in determining the products obtained from reactions with peroxy acids (Kasyan et al., 2007).

Chemical Reactions and Mechanisms

The work by Coldham et al. (1999) on the synthesis of 7-azabicyclo[2.2.1]heptanes through anionic cyclization emphasizes the stereoselective and regiospecific nature of these reactions, contributing to the understanding of how specific structural features of azabicyclo compounds can be selectively synthesized (Coldham et al., 1999).

Applications in Medicinal Chemistry

Allemann and Vogel (1991) explored the aminohydroxylations of exo-2-cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate, leading to protected forms of exo-5-amino-exo-6-hydroxy-7-oxabicyclo[2.2.1]heptan-2-one. This work contributes to the development of novel compounds with potential application in medicinal chemistry by providing a method to obtain highly stereoselective products (Allemann & Vogel, 1991).

Advanced Organic Synthesis Techniques

Further research by Gensini et al. (2002) into the intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles highlights the synthesis of compounds with the 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeleton, illustrating advanced organic synthesis techniques that expand the toolbox for creating complex bicyclic structures (Gensini et al., 2002).

Wirkmechanismus

The mechanism of action of “exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine” is not explicitly mentioned in the available sources .

Safety and Hazards

The safety and hazards of “exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine” are not explicitly mentioned in the available sources .

Zukünftige Richtungen

The future directions of “exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine” are not explicitly mentioned in the available sources .

Eigenschaften

IUPAC Name

(1R,5S)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2/t11-,12+,13?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBJODSAGVQRDZ-FUNVUKJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN(C[C@H]1C2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.